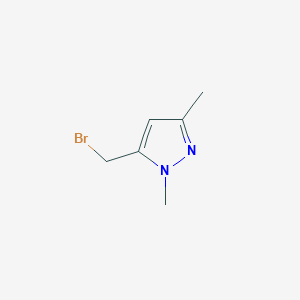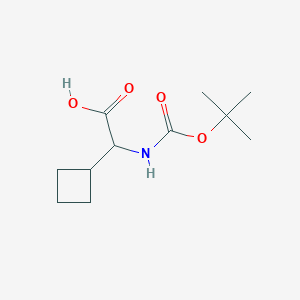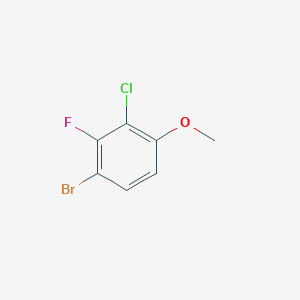![molecular formula C13H16N2S B1372996 [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine CAS No. 1211510-82-5](/img/structure/B1372996.png)
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring attached to a cyclopentyl group, which is further connected to a methanamine moiety. The presence of the benzothiazole ring imparts significant chemical reactivity and biological activity to the compound.
Wissenschaftliche Forschungsanwendungen
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment to Cyclopentyl Group: The benzothiazole ring is then attached to a cyclopentyl group through a nucleophilic substitution reaction, often using a cyclopentyl halide as the electrophile.
Introduction of Methanamine Moiety: Finally, the methanamine group is introduced via reductive amination, where the intermediate cyclopentylbenzothiazole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wirkmechanismus
The mechanism of action of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The methanamine moiety can form covalent bonds or ionic interactions with target molecules, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the cyclopentyl and methanamine groups, resulting in different reactivity and biological activity.
6-Methylbenzothiazole: Contains a methyl group instead of the cyclopentyl and methanamine moieties, leading to variations in chemical properties and applications.
Benzothiazole-2-thiol: Features a thiol group, which imparts distinct reactivity compared to the methanamine group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKXWDPKKPHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

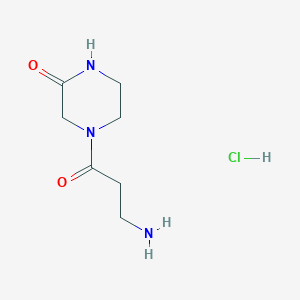
![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)
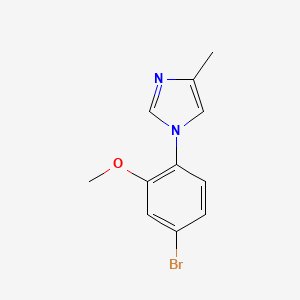

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
